![molecular formula C24H21FN2OS B2832537 2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide CAS No. 450347-10-1](/img/structure/B2832537.png)
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide
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Overview
Description
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of an enzyme called fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. The inhibition of FAAH leads to an increase in endocannabinoid levels, which has been found to have a wide range of potential therapeutic applications.
Scientific Research Applications
Antibacterial Activity
The occurrence of drug-resistant bacterial infections necessitates the development of novel antibacterial agents with mechanisms of action different from traditional antibiotics . Researchers have synthesized benzimidazole-bridged benzophenone-substituted indole scaffolds, including our compound of interest. Among these derivatives, 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide (referred to as compound 11b) demonstrated potent antimicrobial activity against tested bacterial strains. In silico studies further supported its efficacy, making it a promising candidate for combating drug-resistant bacteria.
FtsZ Inhibition
FtsZ, a key functional protein in bacterial cell division, serves as a potential target for novel antibacterial agents. Docking studies revealed that compounds 11b, 11e, 11f, and 11h effectively interacted with FtsZ, reinforcing their antibacterial potential .
Other Applications
While the above fields represent the primary areas of interest, this compound’s unique structure may find applications in other domains, such as chemical biology, pharmacology, and materials science.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of indole derivatives , which are known to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a manner that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the compound could influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , the compound could potentially exert a variety of effects at the molecular and cellular levels.
properties
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2OS/c1-17-6-4-9-20(12-17)26-24(28)16-29-23-15-27(22-11-3-2-10-21(22)23)14-18-7-5-8-19(25)13-18/h2-13,15H,14,16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTNMHGCCXBFJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide |
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